molecular formula C23H20F3N3O4 B2984483 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid CAS No. 2287284-08-4

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid

Cat. No. B2984483
CAS RN: 2287284-08-4
M. Wt: 459.425
InChI Key: JUMVLQDJUKTOCV-UHFFFAOYSA-N
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Description

The compound “4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid” is a complex organic molecule. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amine groups . It also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of this compound would likely involve multiple steps, including the formation of the Fmoc-protected amino acid and the introduction of the pyrazole ring. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular formula of this compound is C19H19NO4, and its molecular weight is 325.36 . It contains a fluorene group, a pyrazole ring, and a carboxylic acid group .


Chemical Reactions Analysis

The Fmoc group in this compound can be removed under basic conditions, revealing a free amine group. The pyrazole ring is aromatic and relatively stable .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Some properties that could be relevant include its solubility, stability, and reactivity .

Scientific Research Applications

Protective Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the compound , is widely used to protect hydroxy-groups during synthesis, especially in peptide synthesis. This protective group allows for the selective removal in the presence of base-labile groups, enhancing the versatility and efficiency of synthetic strategies. For example, the Fmoc group can be conveniently removed by action of triethylamine in dry pyridine, leaving other sensitive groups intact, thus facilitating complex synthetic sequences (Gioeli & Chattopadhyaya, 1982).

Photosensitive Synthetic Ion Channels

The derivative 4‐oxo‐4‐(pyren‐4‐ylmethoxycarbonyl) butanoic acid serves as a photolabile protecting group to demonstrate optical gating in nanofluidic devices. This application shows how light can be used to control the transport of ions through synthetic channels, paving the way for developments in controlled release systems, sensing, and information processing based on the interaction of light with engineered molecular systems (Ali et al., 2012).

Synthesis of Amino-thiazole Derivatives

A specific synthesis route utilizing the Fmoc group for the creation of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid highlights the compound's role in constructing molecules with potential biological activity. This synthesis showcases the utility of the Fmoc group in building blocks for more complex molecules, expanding the chemical toolkit available for drug discovery and development (Le & Goodnow, 2004).

Solid Phase Peptide Synthesis

The Fmoc group is fundamental in solid phase peptide synthesis, offering an orthogonal approach to the synthesis of biologically active peptides and proteins. This method has been enriched by various solid supports and linkages, contributing significantly to the field of bioorganic chemistry. The versatility of Fmoc solid phase peptide synthesis enables the synthesis of complex peptides and small proteins under a wide range of conditions, providing a robust platform for the exploration of biological phenomena (Fields & Noble, 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to handle chemicals with appropriate safety precautions .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include studying its reactivity, investigating its potential uses in peptide synthesis or other areas, and evaluating its safety and environmental impact .

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O4/c24-23(25,26)20-18(11-28-29-20)17(21(30)31)9-10-27-22(32)33-12-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8,11,17,19H,9-10,12H2,(H,27,32)(H,28,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMVLQDJUKTOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C4=C(NN=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid

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